2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde
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Overview
Description
2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and strained ring system. The presence of both methoxy and aldehyde functional groups in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde typically involves a multi-step process. One common method includes the Diels-Alder reaction, which is a powerful tool in organic synthesis for constructing bicyclic structures. This reaction involves the cycloaddition of a diene and a dienophile to form the bicyclo[2.2.1]heptane core . Subsequent functionalization steps introduce the methoxy and aldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzoic acid.
Reduction: 2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bicyclic structure may also contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-methanol: Similar bicyclic structure but with a hydroxyl group instead of an aldehyde.
2,2’-Bis(bicyclo[2.2.1]heptane): Another bicyclic compound with different functional groups.
Uniqueness
2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde is unique due to the presence of both methoxy and aldehyde groups, which provide diverse reactivity and potential applications. Its rigid bicyclic structure also imparts distinct physical and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-18-15-4-5-16(13(8-15)9-17)19-10-14-7-11-2-3-12(14)6-11/h4-5,8-9,11-12,14H,2-3,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVVYNLCXPHIPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2CC3CCC2C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1560225-68-4 |
Source
|
Record name | 2-(bicyclo[2.2.1]heptan-2-ylmethoxy)-5-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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